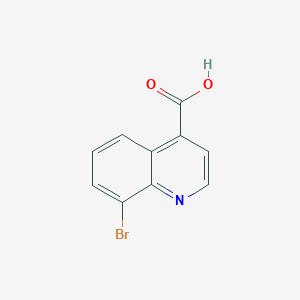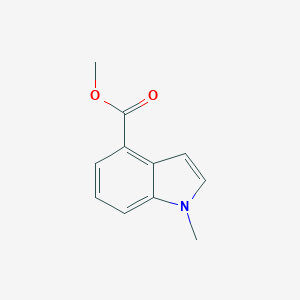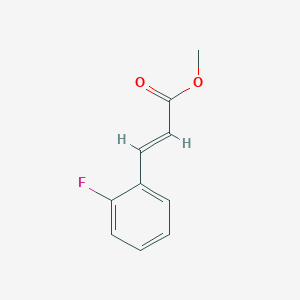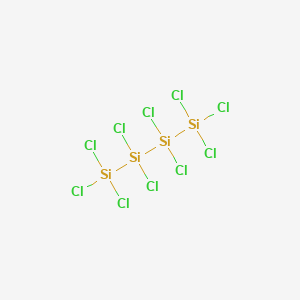
Tetrasilane, decachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasilane, decachloro- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a colorless liquid with a molecular formula of Si4Cl10. This compound is used in various fields of research, including material science, nanotechnology, and organic chemistry.
Aplicaciones Científicas De Investigación
Tetrasilane, decachloro- has been used in various scientific research applications, including material science, nanotechnology, and organic chemistry. It is used as a precursor for the synthesis of silicon-based materials, including silicon carbide and silicon nitride. These materials have high hardness, thermal stability, and electrical conductivity, making them useful in the semiconductor industry.
Tetrasilane, decachloro- has also been used in the synthesis of silicon nanoparticles, which have potential applications in drug delivery, imaging, and sensing. Additionally, this compound has been used in the synthesis of organosilicon compounds, which have applications in the production of silicone polymers and resins.
Mecanismo De Acción
The mechanism of action of tetrasilane, decachloro- is not well understood. However, it is believed that this compound undergoes hydrolysis in the presence of water to produce silicic acid and hydrochloric acid. The silicic acid can then react with other compounds to form silicon-based materials.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of tetrasilane, decachloro-. However, it is known that this compound is highly reactive and can cause skin and eye irritation upon contact. It is also toxic if ingested or inhaled and can cause respiratory distress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetrasilane, decachloro- has several advantages for use in laboratory experiments. It is readily available and can be synthesized in high yields and purity. Additionally, it is highly reactive and can be used as a precursor for the synthesis of various silicon-based materials.
However, there are also limitations to the use of tetrasilane, decachloro- in laboratory experiments. It is highly toxic and can pose a significant risk to researchers if proper safety precautions are not taken. Additionally, it is highly reactive and can react with other compounds in unexpected ways, making it difficult to control reactions.
Direcciones Futuras
There are several future directions for the use of tetrasilane, decachloro- in scientific research. One area of interest is the synthesis of silicon-based materials for use in the semiconductor industry. Additionally, there is potential for the use of this compound in the synthesis of silicon nanoparticles for use in drug delivery, imaging, and sensing.
Another area of interest is the use of tetrasilane, decachloro- in the synthesis of organosilicon compounds for use in the production of silicone polymers and resins. Additionally, there is potential for the use of this compound in the development of new materials with unique properties and applications.
In conclusion, tetrasilane, decachloro- is a chemical compound with unique properties and potential applications in various fields of scientific research. While there are limitations to its use in laboratory experiments, it has several advantages and is an important precursor for the synthesis of silicon-based materials. As research in this area continues, there is potential for the development of new materials and applications for this compound.
Métodos De Síntesis
Tetrasilane, decachloro- can be synthesized by reacting silicon tetrachloride (SiCl4) with lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:
SiCl4 + 4LiAlH4 → Si4Cl10 + 4LiCl + 4AlH3
This method of synthesis is widely used in the laboratory and has been optimized for high yields and purity.
Propiedades
Número CAS |
13763-19-4 |
|---|---|
Nombre del producto |
Tetrasilane, decachloro- |
Fórmula molecular |
Cl10Si4 |
Peso molecular |
466.9 g/mol |
Nombre IUPAC |
trichloro-[dichloro-[dichloro(trichlorosilyl)silyl]silyl]silane |
InChI |
InChI=1S/Cl10Si4/c1-11(2,3)13(7,8)14(9,10)12(4,5)6 |
Clave InChI |
MSQITEWLCPTJBF-UHFFFAOYSA-N |
SMILES |
[Si]([Si]([Si](Cl)(Cl)Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)(Cl)Cl |
SMILES canónico |
[Si]([Si]([Si](Cl)(Cl)Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)(Cl)Cl |
Otros números CAS |
13763-19-4 |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B170244.png)
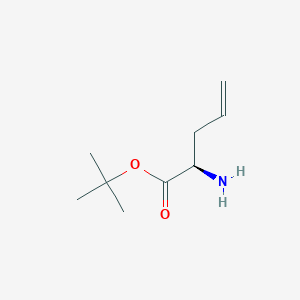
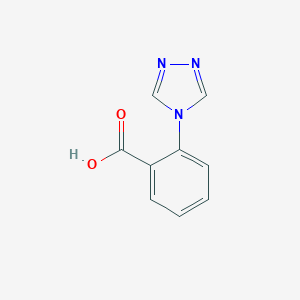
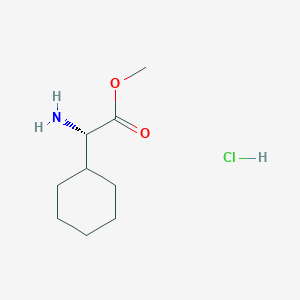
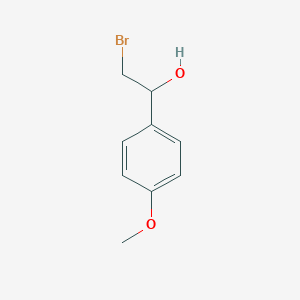
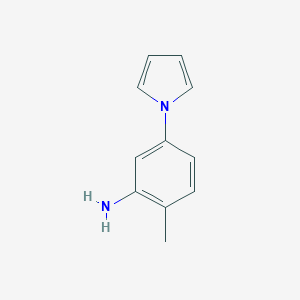
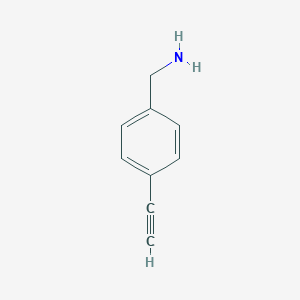
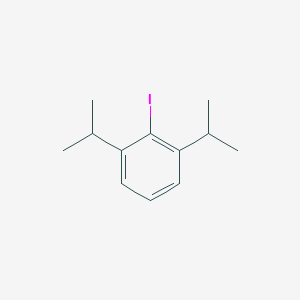
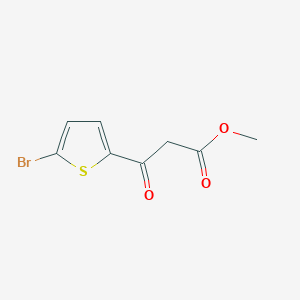
![Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate](/img/structure/B170257.png)
![Benzo[b]thiophen-2-amine, 6-methoxy-N,N-dimethyl-](/img/structure/B170258.png)
